molecular formula C15H13NO2 B13916359 Methyl (E)-4-Styrylnicotinate

Methyl (E)-4-Styrylnicotinate

Cat. No.: B13916359
M. Wt: 239.27 g/mol
InChI Key: VPNNSEVTXWYUPG-BQYQJAHWSA-N
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Description

Methyl (E)-4-Styrylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a styryl group attached to the 4-position of the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-4-Styrylnicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with styrene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-Styrylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (E)-4-Styrylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (E)-4-Styrylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-Styrylbenzoate
  • Methyl (E)-4-Styrylphenylacetate
  • Methyl (E)-4-Styrylpyruvate

Uniqueness

Methyl (E)-4-Styrylnicotinate is unique due to its nicotinate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 4-[(E)-2-phenylethenyl]pyridine-3-carboxylate

InChI

InChI=1S/C15H13NO2/c1-18-15(17)14-11-16-10-9-13(14)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+

InChI Key

VPNNSEVTXWYUPG-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=C(C=CN=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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